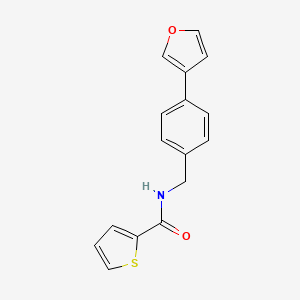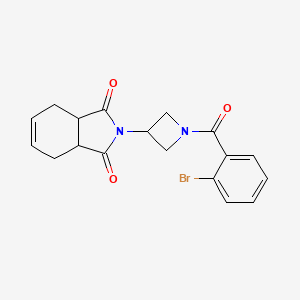![molecular formula C26H30N4O5 B2354640 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-44-3](/img/structure/B2354640.png)
7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Amyl Chain: The amyl chain can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Attachment of the Piperonylpiperazine Moiety: The piperonylpiperazine group can be attached through nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Formation of the Quinone Structure: The quinone structure can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The quinone structure can undergo further oxidation to form more oxidized derivatives.
Reduction: The quinone can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: More oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The piperonylpiperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The quinone structure can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-amyl-7-(4-methoxypiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone: Similar structure but with a methoxy group instead of a piperonyl group.
3-amyl-7-(4-chloropiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone: Similar structure but with a chloro group instead of a piperonyl group.
Uniqueness
- The presence of the piperonylpiperazine moiety in 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione may confer unique biological activities and enhance its ability to interact with specific molecular targets compared to its analogs.
属性
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5/c1-2-3-4-9-30-25(32)20-7-6-19(15-21(20)27-26(30)33)24(31)29-12-10-28(11-13-29)16-18-5-8-22-23(14-18)35-17-34-22/h5-8,14-15H,2-4,9-13,16-17H2,1H3,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEDGRWWCWXCMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)
![5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2354561.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)


![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)
![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
